Product packaging for Bupropion-D9 Hydrochloride(Cat. No.:CAS No. 1189724-26-5)

Bupropion-D9 Hydrochloride

Cat. No.: B1165161
CAS No.: 1189724-26-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bupropion-D9 Hydrochloride is a deuterated analog of bupropion hydrochloride, where nine hydrogen atoms have been replaced by the stable isotope deuterium. This chemical modification makes it an ideal internal standard for the quantitative analysis of bupropion and its metabolites in biological matrices using mass spectrometry, improving the accuracy and reliability of analytical methods. Bupropion is a widely studied antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism involves increasing the levels of these key neurotransmitters in the brain. The parent compound, bupropion, is metabolized primarily by the CYP2B6 enzyme to active metabolites such as hydroxybupropion. Researchers utilize this compound in pharmacokinetic studies, metabolism research, and forensic toxicology to precisely measure drug concentrations. The product is supplied as a certified reference material, with solutions often available at a specified concentration, such as 100 μg/mL in methanol. It is critical to note that this product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1189724-26-5

Molecular Formula

C13H10D9Cl2NO

Appearance

Purity:99.8%; 99.5 atom % DWhite solid

Synonyms

1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone Hydrochloride;  (±)-Bupropion-d9 Hydrochloride;  Amfebutamon-d9 Hydrochloride;  Amfebutamone-d9 Hydrochloride;  Aplenzin-d9 Hydrochloride;  Bupropion-d9 SR Hydrochloride;  Elontril-d9 Hydrochloride;  α-(tert-Butylamino-d9)-m-chloropropiophenone Hydrochloride; 

Origin of Product

United States

Synthesis and Derivatization of Bupropion D9 Hydrochloride

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The common synthetic route to Bupropion-D9 mirrors the established synthesis of bupropion (B1668061), which begins with 3'-chloropropiophenone. The process typically involves an α-bromination of the propiophenone, followed by a nucleophilic substitution reaction with a deuterated amine. For Bupropion-D9, the key reagent is tert-butylamine-d9, where all nine hydrogen atoms of the tert-butyl group are replaced with deuterium.

Bromination: 3'-chloropropiophenone is reacted with a brominating agent, such as bromine (Br₂), to form 2-bromo-1-(3-chlorophenyl)propan-1-one.

Amination: The resulting α-bromoketone is then treated with tert-butylamine-d9 ((CD₃)₃CNH₂). The amine acts as a nucleophile, displacing the bromide to form the Bupropion-D9 free base.

Salt Formation: The free base is subsequently treated with hydrochloric acid (HCl) to precipitate the final product, Bupropion-D9 Hydrochloride.

The critical component for this synthesis is the isotopically labeled amine, tert-butylamine-d9, which is commercially available with high isotopic purity (e.g., 98 atom % D) sigmaaldrich.com.

Bupropion possesses a chiral center at the carbon atom adjacent to the carbonyl group, and it is clinically administered as a racemic mixture of (R)- and (S)-enantiomers nih.gov. Standard synthesis methods produce this 50:50 mixture. However, the enantiomers of bupropion and its metabolites exhibit stereoselective pharmacokinetics and pharmacodynamics, making the synthesis of individual deuterated enantiomers valuable for advanced research nih.govresearchgate.netiu.edu.

While literature specifically detailing the stereoselective synthesis of deuterated bupropion is not prevalent, established methods for the asymmetric synthesis of chiral amines from ketones can be applied. A primary strategy is the asymmetric reductive amination of the ketone precursor. This can be achieved using transition metal catalysts combined with chiral phosphine ligands google.com.

Key approaches include:

Catalytic Asymmetric Hydrogenation: An imine formed from the ketone and amine can be hydrogenated using a chiral catalyst, such as those based on Iridium or Ruthenium, to produce the amine with high enantioselectivity (up to 99% enantiomeric excess in some cases) acs.org.

Direct Reductive Amination: The ketone can be directly converted to a chiral amine in the presence of an amine source, a hydrogen source, and a chiral catalyst system google.comresearchgate.net. For the synthesis of a specific deuterated bupropion enantiomer, one could theoretically react 2-bromo-1-(3-chlorophenyl)propan-1-one with tert-butylamine-d9 in the presence of a chiral reducing agent or catalyst system designed to favor the formation of one enantiomer over the other.

Although these methods are established for general ketone amination, their adaptation for the specific synthesis of enantiomerically pure this compound would require significant process development to optimize catalyst and reaction conditions.

The synthesis of Bupropion-D9 specifically requires deuteration on the tert-butyl group, making the isotopically labeled amine the crucial starting material. However, for creating other deuterated bupropion analogs, innovative methods for deuterating the 3'-chloropropiophenone precursor are relevant. Deuterium can be incorporated at various positions on an aryl ketone through methods such as:

Acid or Base-Catalyzed Hydrogen-Deuterium Exchange: This can introduce deuterium at the α-position to the carbonyl group.

Metal-Catalyzed C-H Activation: Transition metals can catalyze the direct exchange of aromatic C-H bonds with C-D bonds, allowing for deuteration of the phenyl ring.

The most direct and innovative strategy for producing Bupropion-D9 remains the use of a pre-labeled synthon. The synthesis of the key intermediate, tert-butylamine-d9, can be accomplished through various routes, conceptually similar to those for unlabeled tert-butylamine, but starting with deuterated precursors orgsyn.orgwisc.edu. For instance, a method using methyl tert-butyl ether (MTBE) and urea could be adapted using deuterated starting materials google.com.

Green Chemistry Principles in Deuterated Bupropion Synthesis

The traditional synthesis of bupropion involves several hazardous materials and generates significant waste. Applying green chemistry principles can mitigate these issues, making the process safer and more environmentally sustainable. These principles are directly applicable to the synthesis of its deuterated analog.

Research has focused on replacing hazardous solvents and reagents in the bupropion synthesis pathway google.com. The traditional process often uses toxic solvents like N-methylpyrrolidinone (NMP) and suspected carcinogens like dichloromethane (DCM), and hazardous reagents like elemental bromine nih.govnih.govwhiterose.ac.uk.

Greener alternatives have been successfully implemented:

Solvent Substitution: The reprotoxic NMP has been replaced with the bio-based solvent Cyrene, and DCM has been substituted with ethyl acetate google.comnih.gov.

Reagent Substitution: Elemental bromine, which is highly toxic and corrosive, has been replaced with the solid, easier-to-handle N-bromosuccinimide (NBS) google.comnih.gov.

Workup Modification: An alternate extraction method using 1 M HCl and ethyl acetate avoids the use of highly concentrated 12 M HCl and the extremely flammable diethyl ether nih.gov.

These adaptations lead to a significant reduction in waste. The environmental impact (E-factor), which is the mass of waste per mass of product, was reduced from 138 kg/kg in the traditional process to 46 kg/kg in the greener method nih.govnih.gov. The Process Mass Intensity (PMI), which measures the total mass used to produce a mass of product, was also substantially improved, largely by reducing solvent use during extraction nih.govnih.gov.

Table 1: Comparison of Green Chemistry Metrics for Traditional vs. Greener Bupropion Synthesis

ParameterTraditional SynthesisGreener SynthesisImprovement
SolventsN-methylpyrrolidinone (NMP), Dichloromethane (DCM)Cyrene, Ethyl AcetateReplacement of toxic and reprotoxic solvents with safer, bio-based alternatives. google.comnih.gov
Brominating AgentBromine (Br₂)N-Bromosuccinimide (NBS)Replacement of a highly toxic, corrosive liquid with a safer solid reagent. google.com
E-Factor (Waste/Product Ratio)138 kg/kg46 kg/kg66% reduction in waste generated. nih.govnih.gov
Process Mass Intensity (PMI)~139~47Significant reduction in overall mass input. nih.govnih.gov
Atom Economy63%61%Slight decrease due to the higher mass of NBS compared to Br₂. nih.govnih.gov

Isotopic Enrichment and Purity Assessment Techniques for Deuterated Standards

For this compound to function as a reliable internal standard, its chemical purity and isotopic enrichment must be rigorously confirmed. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard strategy for this characterization.

High-Resolution Mass Spectrometry (HRMS): LC-HRMS is used to determine the isotopic enrichment. By recording a full scan mass spectrum, the different isotopologues (molecules differing only in their isotopic composition) can be resolved. The isotopic purity is calculated by integrating the extracted ion chromatograms for the fully deuterated compound (M+9) and any less-deuterated variants (M+0 through M+8) and correcting for the natural isotopic abundance of other elements in the molecule. This technique allows for precise quantification of the percentage of molecules that contain the desired nine deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity of the molecule and the specific location of the deuterium atoms. In a ¹H NMR spectrum of Bupropion-D9, the signal corresponding to the tert-butyl protons should be absent or significantly diminished, confirming that deuteration occurred at the intended site. Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, while ¹³C NMR can show the effect of deuterium substitution on the carbon signals. NMR analysis confirms that no unexpected molecular rearrangements have occurred during synthesis.

Table 2: Analytical Techniques for Isotopic Enrichment and Purity Assessment

Together, these techniques provide a comprehensive characterization of this compound, ensuring its suitability as an analytical standard.

Advanced Analytical Methodologies Utilizing Bupropion D9 Hydrochloride

Application as an Internal Standard in Quantitative Bioanalysis

The structural similarity between Bupropion-D9 hydrochloride and bupropion (B1668061) ensures they exhibit nearly identical behavior during sample extraction, chromatography, and ionization. This co-elution is vital for compensating for variations that can occur at any stage of the analytical process, from sample preparation to detection.

LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. In the quantitative analysis of bupropion and its metabolites—such as hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—in biological samples, this compound is extensively used as an internal standard. ijper.orgitmedicalteam.pl

Research has demonstrated the development and validation of rapid, selective, and sensitive LC-MS/MS methods for the simultaneous quantification of bupropion and its major metabolites in human plasma and other biological matrices. ijper.orgnih.govnih.gov In these methods, detection is typically performed using electrospray ionization in the positive ion mode (ESI+), with multiple reaction monitoring (MRM) to ensure selectivity. ijper.orgnih.gov The MRM transitions for bupropion are often monitored at m/z 240.20 → 183.90, while the transition for Bupropion-D9 is monitored at m/z 249.20 → 131.00 or m/z 249 → 185. itmedicalteam.plresearchgate.net The use of Bupropion-D9 as an internal standard helps to ensure the accuracy and precision of the assay, with validated methods demonstrating linearity over a wide concentration range. itmedicalteam.ploup.com For instance, one method was validated over a concentration range of 1.00 ng/mL to 304.65 ng/mL for bupropion. itmedicalteam.pl

Table 1: LC-MS/MS Parameters for Bupropion Analysis Using Bupropion-D9 HCl
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Bupropion240.20183.90 itmedicalteam.pl
Bupropion-D9 (Internal Standard)249.20131.00 itmedicalteam.pl
Hydroxybupropion256.10237.90 itmedicalteam.pl
Threohydrobupropion242.0168.1 nih.gov
Threohydrobupropion-d9251.1169.0 nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds. The combination of GC's high-resolution separation with the sensitive detection of MS makes it a valuable tool for bioanalysis. mdpi.comnih.gov While LC-MS/MS is more commonly reported for bupropion analysis, GC-MS methods can also be employed. In such applications, this compound would serve the same crucial role as an internal standard to ensure the reliability of quantitative results. The use of an internal standard like Bupropion-D9 is essential for achieving the high sensitivity and selectivity required in clinical and preclinical studies. mdpi.com

Biological matrices such as plasma, whole blood, urine, and tissue homogenates are inherently complex, containing numerous endogenous compounds that can interfere with the analysis. nih.govclearsynth.com This interference, known as the "matrix effect," can lead to ion suppression or enhancement, affecting the accuracy and precision of the analytical method. clearsynth.comwisdomlib.org

The use of a deuterated internal standard like this compound is the most effective strategy to compensate for these matrix effects. clearsynth.comaptochem.com Because Bupropion-D9 co-elutes with the unlabeled bupropion, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to a significant improvement in the precision and accuracy of the measurement. aptochem.comresearchgate.net Studies have shown that methods utilizing deuterium-labeled internal standards exhibit no significant matrix effect and demonstrate high accuracy (often between 88% and 105%) and precision (relative standard deviation ≤15%). itmedicalteam.plnih.govnih.gov This robustness is critical for reliable pharmacokinetic and bioequivalence studies. ijper.org

Method Development and Validation for Preclinical Research Studies

The development and validation of analytical methods are fundamental steps in preclinical research, ensuring that the data generated are reliable and reproducible. This compound plays a key role in these processes, particularly in studies involving the quantification of bupropion and its metabolites.

A critical aspect of method development is the optimization of chromatographic conditions to achieve adequate separation of the analyte from its metabolites and from endogenous interferences. Bupropion has several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, which often need to be quantified simultaneously. ijper.orgnih.gov

Researchers have explored various chromatographic conditions to achieve optimal separation. This includes testing different analytical columns (e.g., C18, phenyl columns), mobile phase compositions (e.g., methanol (B129727) or acetonitrile (B52724) with aqueous buffers like ammonium (B1175870) formate (B1220265) or formic acid), and elution modes (isocratic or gradient). ijper.orgnih.govoup.com For example, one study found that an Acquity BEH phenyl column with an isocratic elution of 42% methanol and 58% aqueous ammonia (B1221849) solution provided good resolution and peak symmetry for bupropion and its three main metabolites. ijper.org Another study optimized separation using a Waters Symmetry C18 column with an isocratic mobile phase of 31% methanol and 69% formic acid solution. nih.gov The optimization process aims to resolve all analytes and their deuterated internal standards, ensuring that they are free from interference, which is a prerequisite for accurate quantification. nih.govnih.gov

Table 2: Example of Optimized Chromatographic Conditions
ParameterCondition 1Condition 2
ColumnAcquity BEH phenylWaters Symmetry C18
Mobile Phase42% Methanol, 58% 0.06% Ammonia (v/v)31% Methanol, 69% 0.04% Formic Acid (v/v)
Flow Rate0.5 mL/min1.0 mL/min
Elution ModeIsocraticIsocratic
Reference ijper.org nih.gov

Evaluating the matrix effect is a mandatory part of method validation for bioanalytical assays, especially for those intended for preclinical and clinical studies. This evaluation is typically performed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

The use of this compound and other deuterated internal standards is instrumental in these evaluations. nih.govnih.gov By infusing a solution containing the analytes and their corresponding internal standards into the mass spectrometer while simultaneously injecting a processed blank plasma sample, any ion suppression or enhancement at the retention time of the analytes can be observed. nih.gov Research consistently shows that for well-developed methods, the stable isotope-labeled internal standards effectively compensate for matrix effects, as demonstrated by the consistent analyte/internal standard peak area ratios across different lots of biological matrix. ijper.orgnih.govnih.gov For example, in the validation of a method for bupropion and its metabolites in human plasma, six different sources of plasma, including normal, hemolyzed, and lipemic plasma, were tested to ensure the absence of significant matrix effects. ijper.org The successful mitigation of these effects is a testament to the utility and necessity of deuterated internal standards like this compound in modern bioanalysis.

Role in Quality Control and Reference Standard Programs

This compound is a deuterated analog of Bupropion Hydrochloride that serves a critical function in advanced analytical methodologies, particularly within quality control (QC) and reference standard programs. veeprho.com Its primary role is as an internal standard, which is essential for the accurate and precise quantification of bupropion in various samples, including pharmaceutical formulations and biological matrices. veeprho.comdtpm.com The incorporation of nine deuterium (B1214612) atoms creates a stable isotope-labeled (SIL) compound with a higher molecular weight than the parent drug, but with nearly identical chemical and physical properties. This distinction is fundamental to its utility in analytical testing, especially in methods combining chromatography with mass spectrometry. veeprho.com

As a reference material, this compound provides a benchmark against which the concentration of bupropion can be reliably measured. caymanchem.com High-quality commercial preparations of this compound are often qualified as Certified Reference Materials (CRMs), having been manufactured and rigorously tested to meet the international standards of ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.com This certification ensures metrological traceability and provides certified property values with associated uncertainties, which are indispensable for validating analytical methods and ensuring the integrity of QC data. caymanchem.com

Table 1: Physicochemical Properties of this compound Reference Standard
PropertyValueReference
Formal Name1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3, monohydrochloride caymanchem.comcaymanchem.com
CAS Number1189725-26-5 caymanchem.comcaymanchem.com
Molecular FormulaC₁₃H₉ClD₉NO • HCl caymanchem.comcaymanchem.com
Formula Weight285.3 caymanchem.comcaymanchem.com
Purity≥98% caymanchem.com
FormulationNeat solid or solution in methanol (e.g., 100 µg/ml) caymanchem.comcaymanchem.com
Storage Stability≥ 4 years at -20°C caymanchem.com

The application of this compound is central to quality control in pharmaceutical manufacturing, clinical toxicology, and forensic analysis. cerilliant.com In pharmaceutical QC, it is used to ensure that dosage forms like tablets contain the correct amount of the active pharmaceutical ingredient (API), bupropion. scielo.brrroij.commdpi.com It is also vital for impurity profiling, where it helps to accurately quantify potentially harmful related substances and degradation products. daicelpharmastandards.comnih.gov

Research findings highlight its effectiveness in enhancing the reliability of analytical methods. For instance, in the development of stability-indicating methods using HPLC, this compound serves as an internal standard to separate and quantify the parent drug from its degradation products. researchgate.net The use of a SIL internal standard like this compound corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results. veeprho.com Studies have demonstrated excellent method performance when using this internal standard for the analysis of bupropion. researchgate.net

Table 2: Research Findings on Analytical Methods Utilizing Deuterated Bupropion Standards
Analytical TechniqueMatrix/ApplicationFindingReference
LC-MS/GC-MSQuantification of bupropion in biological matrices (e.g., urine)Suitable as an internal standard for clinical toxicology, urine drug testing, and forensic analysis applications. dtpm.comcerilliant.com
RRLC/DAD and HPLC/MWDPharmaceutical preparations and synthetic mixturesMethod recovery was between 102.07% and 104.58% for quality-control standards. The method is reproducible and enables selective analysis of bupropion hydrochloride. researchgate.net
HPLCQuantification of bupropion and its metabolitesInternal standards used included bupropion-d9 and hydroxybupropion-d6. Linearity was established from 5 to 1000 ng/mL for bupropion. researchgate.net
Chaotropic Chromatography (HPLC)Determination of bupropion and its impurities in tabletsUtilized analytical quality-by-design (AQbD) principles for efficient separation and reliable determination, demonstrating a modern approach to QC. nih.gov

Metabolic and Pharmacokinetic Research Applications of Bupropion D9 Hydrochloride in Preclinical Models

Investigation of Enzymatic Biotransformation Pathways

Bupropion (B1668061) undergoes extensive metabolism, resulting in the formation of several pharmacologically active metabolites. nih.govnih.gov Preclinical research using isotopically labeled compounds like Bupropion-D9 is crucial for accurately tracing and quantifying the parent drug and its metabolic products. These studies have delineated two primary metabolic routes: an oxidative pathway mediated by Cytochrome P450 enzymes and a reductive pathway mediated by carbonyl reductases. nih.govresearchgate.net

The principal oxidative pathway for bupropion is the hydroxylation of its tert-butyl group to form hydroxybupropion. droracle.aiijper.org In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have unequivocally identified CYP2B6 as the primary isoform responsible for this reaction. nih.govresearchgate.netuconn.edu The formation of hydroxybupropion is often used as a selective in vivo and in vitro probe for CYP2B6 activity. nih.gov

The metabolism by CYP2B6 is stereoselective. Bupropion is a racemic mixture of (R)- and (S)-enantiomers, and CYP2B6 preferentially metabolizes the (S)-enantiomer. nih.govresearchgate.net Studies with recombinant CYP2B6 have shown that at therapeutic concentrations, the rate of (S,S)-hydroxybupropion formation is approximately three times greater than that of (R,R)-hydroxybupropion. nih.gov While CYP2B6 is the main contributor, some research suggests that at certain concentrations, other isoforms like CYP2C19 may play a minor role in bupropion metabolism through alternative hydroxylation pathways. uconn.eduresearchgate.net

In addition to oxidation, bupropion is metabolized via the reduction of its carbonyl group to form the amino alcohol diastereomers, threohydrobupropion and erythrohydrobupropion. nih.govijper.org This is a non-CYP mediated pathway catalyzed by carbonyl reductases in the liver and intestine. nih.govclinpgx.org The reduction is NADPH-dependent and occurs in both cytosolic and microsomal fractions of hepatocytes. tandfonline.com

Research has identified specific enzymes involved in this reductive pathway. In liver microsomes, 11β-hydroxysteroid dehydrogenase isozyme 1 has been shown to be mainly responsible for the formation of threohydrobupropion. droracle.aiclinpgx.org In the intestine, enzymes such as AKR7 may be responsible for this transformation. clinpgx.org Studies comparing the metabolic capabilities of liver subcellular fractions indicate that the liver has a similar capacity to form both hydroxybupropion (via CYP2B6) and threohydrobupropion (via carbonyl reductases). researchgate.netclinpgx.org

Table 1: Enzyme Kinetic Parameters for Bupropion Metabolism in Human Liver Fractions This interactive table summarizes key kinetic values for the major metabolic pathways of bupropion.

Metabolic Pathway Enzyme Liver Fraction Metabolite Vmax (pmol/min/mg) Km (μM) Source
Oxidation CYP2B6 Microsomes Hydroxybupropion 131 87 clinpgx.org
Reduction Carbonyl Reductase Microsomes Threohydrobupropion 99 186 clinpgx.org
Reduction Carbonyl Reductase S9 Threohydrobupropion 98 265 clinpgx.org
Reduction Carbonyl Reductase Cytosolic Threohydrobupropion - 90 nih.gov

Bupropion's pharmacological activity is attributed not only to the parent drug but also to its three primary active metabolites, which often circulate at higher plasma concentrations than bupropion itself. ricardinis.ptnih.gov

Hydroxybupropion: Formed by CYP2B6-mediated oxidation, this is the primary active metabolite. nih.gov At steady state, its peak plasma concentration (Cmax) can be 4- to 7-fold higher, and its area under the curve (AUC) is approximately 10-fold greater than that of bupropion. nih.gov Based on preclinical models, hydroxybupropion is estimated to be about 50% as potent as bupropion. nih.govricardinis.pt

Threohydrobupropion and Erythrohydrobupropion: These amino alcohol isomers are formed through the non-microsomal reduction of bupropion's carbonyl group. nih.gov They have longer half-lives than bupropion and hydroxybupropion. nih.gov The Cmax for threohydrobupropion is approximately 5-fold greater than that of bupropion. nih.gov Both threohydrobupropion and erythrohydrobupropion are considered to be about 20% as active as the parent compound. nih.govricardinis.pt

The stereoselective nature of bupropion's metabolism results in the formation of specific enantiomers of these metabolites, including (R,R)- and (S,S)-hydroxybupropion, which can be resolved and quantified using advanced analytical methods. nih.gov

Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Fate

Strategically replacing hydrogen with deuterium at sites of metabolism in a drug molecule can significantly alter its pharmacokinetic profile. nih.govnih.gov This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond requires more energy and thus can proceed at a slower rate, which is particularly relevant for metabolic reactions catalyzed by enzymes like the Cytochrome P450 family. nih.gov

The use of deuterated bupropion analogs, such as Bupropion-D9, in preclinical studies has demonstrated the tangible impact of the KIE on metabolic outcomes. nih.gov Research involving deuterated bupropion analogs showed a significant decrease in the formation of both the CYP2B6-mediated metabolite, hydroxybupropion, and the carbonyl reductase-mediated metabolites, threohydrobupropion and erythrohydrobupropion, in primary human hepatocytes. nih.gov

Table 2: Effect of Deuteration on Bupropion Metabolite Formation in Preclinical Models This interactive table illustrates the percentage decrease in the formation of major metabolites when using deuterated bupropion analogs compared to the non-deuterated parent compound.

Preclinical Model Metabolite Finding Source
Recombinant CYP2B6 & HLM R,R- / S,S-Hydroxybupropion Significant decrease in formation nih.gov
Primary Human Hepatocytes R,R- / S,S-Hydroxybupropion Significantly less formation nih.gov
Primary Human Hepatocytes Threo- / Erythro-hydrobupropion Significantly less formation nih.gov

Beyond affecting the rate of bond cleavage in oxidative and reductive metabolism, deuteration can also influence chemical processes like epimerization and racemization. nih.gov For chiral drugs like bupropion, which are administered as a racemic mixture, the interconversion of enantiomers can be a relevant pharmacokinetic process.

Preclinical studies have shown that selective deuterium substitution in bupropion can slow these processes. Specifically, deuterated bupropion analogs demonstrated a 20-25% decrease in racemization compared to the non-deuterated compound. nih.gov This stabilizing effect is attributed to the KIE on the abstraction of a proton at the chiral center, a key step in the epimerization process. By slowing the rate of interconversion, deuteration has the potential to provide a drug with a more stable and simplified pharmacokinetic and stereochemical profile. nih.gov

In Vitro Metabolic Profiling Using Biological Systems

In the field of drug metabolism, deuterated compounds such as Bupropion-D9 Hydrochloride serve as indispensable analytical tools. As a stable isotope-labeled internal standard (SIL-IS), its utility lies in its near-identical physicochemical properties to the parent compound, bupropion, while possessing a distinct mass. This allows for precise and accurate quantification in complex biological matrices during mass spectrometry analysis. In vitro biological systems are employed to simulate the metabolic processes that a drug would undergo in the body, providing critical data on its biotransformation pathways.

Human liver microsomes (HLMs) and cultured human hepatocytes are standard in vitro models that contain a rich complement of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. umich.edu These systems are routinely used to investigate the primary metabolic pathways of new chemical entities and existing drugs. In these studies, this compound is typically used as an internal standard for the liquid chromatography-mass spectrometry (LC-MS) based quantification of bupropion and its metabolites. mdpi.com

When bupropion is incubated with HLMs in the presence of necessary cofactors like NADPH, it undergoes extensive metabolism. nih.gov The primary pathways include oxidation to form hydroxybupropion and reduction to form threohydrobupropion and erythrohydrobupropion. nih.gov Research has shown that the liver has a similar capacity to form both hydroxybupropion via CYP-mediated oxidation and threohydrobupropion via carbonyl reduction. nih.gov The use of Bupropion-D9 allows researchers to accurately determine the kinetic parameters of these reactions, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), by correcting for analytical variability and matrix effects. nih.govresearchgate.net

Table 1: Enzyme Kinetics of Bupropion Metabolism in Human Liver Subcellular Fractions

MetaboliteLiver FractionVmax (pmol/min/mg)Km (µM)
HydroxybupropionMicrosomes13187
ThreohydrobupropionMicrosomes98265
ThreohydrobupropionS9 Fraction99186

This table presents kinetic data for the formation of major bupropion metabolites in human liver fractions. Such data is reliably quantified using stable isotope-labeled internal standards like this compound. Data sourced from nih.govnih.gov.

Studies have firmly established that CYP2B6 is the principal enzyme responsible for the hydroxylation of bupropion to hydroxybupropion. nih.govresearchgate.net The reductive pathways are more complex. Research using various human liver subcellular fractions and specific chemical inhibitors has identified several carbonyl-reducing enzymes involved in the formation of threohydrobupropion and erythrohydrobupropion. clinpgx.org These include 11beta-hydroxysteroid dehydrogenase 1, aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3), and carbonyl reductase 1 (CBR1). clinpgx.org In these precise experiments, this compound is the analytical standard of choice, enabling the unambiguous quantification of metabolite formation by each specific enzyme and confirming its role in bupropion's biotransformation.

Table 2: Enzymes Involved in Primary Bupropion Metabolism

Enzyme FamilySpecific Enzyme(s)Metabolic ReactionPrimary Metabolite(s)
Cytochrome P450CYP2B6HydroxylationHydroxybupropion
Carbonyl Reductases / Aldo-Keto Reductases11β-HSD1, AKR1C1, AKR1C2, AKR1C3, CBR1ReductionThreohydrobupropion, Erythrohydrobupropion

This table outlines the key enzymes responsible for the primary metabolic pathways of bupropion. Elucidation of these specific pathways is facilitated by the use of this compound in recombinant enzyme assays. Data sourced from researchgate.netclinpgx.org.

Preclinical Pharmacokinetic Modeling and Disposition Studies

Preclinical pharmacokinetic (PK) studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism system. These studies form the basis for predicting human pharmacokinetics and for developing physiologically based pharmacokinetic (PBPK) models. nih.govresearchgate.net this compound is a critical tool in the bioanalytical methods required for these preclinical investigations.

Rodent models, particularly mice and rats, are extensively used to study the in vivo disposition of bupropion. nih.gov Following administration of bupropion to these animals, biological samples such as blood, plasma, and various tissues are collected over time. To accurately measure the concentration of bupropion and its metabolites in these samples, a robust bioanalytical method is required. This compound is added to these samples during processing as an internal standard. Because it behaves identically to bupropion during extraction but is distinguishable by mass spectrometry, it corrects for any loss of the analyte during sample preparation and for fluctuations in instrument performance.

Research has revealed significant species differences in bupropion metabolism. For instance, rats metabolize bupropion quickly with little accumulation of basic metabolites, whereas mice predominantly produce the oxidative metabolite hydroxybupropion (referred to as BW 306U in older literature). nih.gov In contrast, guinea pigs produce both the reduced and oxidized metabolites, making their metabolic profile more similar to that of humans. nih.gov The ability to precisely quantify these differences is fundamentally enabled by the use of deuterated standards like this compound.

Table 3: Comparison of Bupropion Metabolism in Different Preclinical Species

SpeciesPrimary Metabolic ProfileKey Findings
RatRapid metabolism of parent drugNo significant accumulation of major basic metabolites. nih.gov
MousePredominantly oxidative metabolismMetabolized mainly to hydroxybupropion. nih.gov
Guinea PigOxidative and reductive metabolismConverts bupropion to both hydroxybupropion and reduced metabolites, resembling human metabolism. nih.gov

This table summarizes the distinct metabolic profiles of bupropion in common preclinical animal models. The quantitative data underpinning these findings rely on bioanalytical methods using internal standards such as this compound.

For centrally acting drugs like bupropion, understanding the extent of brain penetration is crucial for linking drug exposure to pharmacological effects. Studies in animal models are designed to measure the concentrations of bupropion and its active metabolites in both plasma and brain tissue, often calculating the unbound brain-to-plasma concentration ratio (Kp,uu). nih.gov This ratio indicates the extent of drug passage across the blood-brain barrier.

In rat models, studies using microdialysis have been employed to develop pharmacokinetic models describing the transport of bupropion and hydroxybupropion across the blood-brain barrier. nih.gov These models revealed rapid equilibration between the two compartments, with steady-state unbound concentration ratios greater than one, suggesting a net uptake into the brain. nih.gov Another study investigating the stereoselective disposition in rats found that the Kp,uu for bupropion enantiomers was less than one after several hours, providing evidence of carrier-mediated transport processes at the blood-brain barrier. nih.gov The accurate determination of drug concentrations in both plasma and brain extracellular fluid or homogenate is analytically challenging. The use of this compound as an internal standard is paramount for achieving the precision and accuracy required to confidently calculate these critical exposure ratios.

Table 4: Unbound Brain/Plasma Concentration Ratios in Rat Models

CompoundKp,uu (Brain/Plasma Unbound Ratio)Study Details
Bupropion~1.9 (steady-state estimate)Compartmental PK model based on microdialysis data. nih.gov
Hydroxybupropion~1.7 (steady-state estimate)Compartmental PK model based on microdialysis data. nih.gov
Bupropion Enantiomers< 1 (at 4-6 hours post-dose)Suggests carrier-mediated transport or within-brain metabolism. nih.gov

This table shows examples of brain-to-plasma exposure ratios for bupropion and its metabolite in rats. The underlying concentration data for these calculations are obtained through rigorous bioanalytical methods employing this compound.

Mechanistic Studies and Pharmacodynamics in Preclinical Systems

Elucidation of Neurotransmitter Reuptake Inhibition Mechanisms

The primary mechanism of action for bupropion (B1668061), and by extension Bupropion-D9, is the inhibition of presynaptic neurotransmitter transporters. As a stable-isotope-labeled analog, Bupropion-D9 is expected to engage the same molecular targets as non-deuterated bupropion.

Bupropion is a known inhibitor of the dopamine (B1211576) transporter (DAT). researchgate.net This inhibition blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in the concentration and duration of dopamine signaling. Preclinical studies characterizing this interaction typically use in vitro methods such as radioligand binding assays with DAT-expressing cell membranes to determine binding affinity (Ki) or synaptosomal preparations to measure the functional inhibition of dopamine uptake (IC50). While Bupropion-D9 is used as a tool in such studies, for example in the analysis of MDMA's effects on dopamine, specific and distinct binding affinity data for the D9 variant itself are not extensively reported in peer-reviewed literature. researchgate.net Its utility as an internal standard, however, relies on it having fundamentally the same neurochemical profile as the parent compound. gtfch.org

Investigation of Nicotinic Acetylcholine (B1216132) Receptor Antagonism

Beyond monoamine transporters, bupropion functions as a non-competitive antagonist at several subtypes of nicotinic acetylcholine receptors (nAChRs). researchgate.netjustia.com This mechanism is distinct from its reuptake inhibition properties. In vitro electrophysiological studies using Xenopus oocytes or mammalian cell lines expressing specific nAChR subtypes have been used to characterize this antagonism. Bupropion has been reported to inhibit receptors such as α3β4, α4β2, and α7. justia.com This antagonism is thought to contribute to its clinical utility. Specific functional data for Bupropion-D9 is not published, but the activity is expected to be conferred from the parent molecule.

The table below presents published IC50 values for the parent compound, bupropion, at various nAChR subtypes.

Receptor SubtypeReported IC50 (µM)
α3β21.3
α4β28
α760
Data for non-deuterated Bupropion.

In Vitro Functional Assays and Cellular Models for Target Engagement

A variety of established in vitro assays and cellular models are used to characterize the target engagement of bupropion and its analogs, including Bupropion-D9. These preclinical systems are essential for confirming the mechanism of action and determining the potency of such compounds.

Radioligand Binding Assays: These assays are the standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter. They involve using membranes from cells engineered to express a high density of the target (e.g., DAT or NET) and measuring how effectively the test compound competes with a radiolabeled ligand for binding to the target.

Synaptosomal Uptake Assays: To measure the functional activity of reuptake inhibitors, researchers use synaptosomes, which are isolated nerve terminals that contain functional neurotransmitter transporters. The assay measures the ability of a compound to block the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) into the synaptosomes. The result is typically reported as an IC50 value.

Electrophysiology on Recombinant Receptors: To study the functional antagonism of nAChRs, cellular models are indispensable. Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) are engineered to express specific nAChR subtypes. Two-electrode voltage clamp or patch-clamp techniques are then used to measure the ion currents elicited by the application of acetylcholine in the presence and absence of the antagonist compound (e.g., bupropion), allowing for the determination of functional IC50 values.

These methods provide the foundational pharmacodynamic data for compounds like Bupropion-D9, confirming their interaction with intended molecular targets.

Advanced Research Avenues and Translational Perspectives for Deuterated Bupropion

Deuterium-Enabled Chiral Switching (DECS) and Stereochemical Research

Bupropion (B1668061) is a chiral molecule and is administered as a racemic mixture, meaning it contains two enantiomers (mirror-image isomers) that can interconvert in the body. The process of separating and developing a single, preferred enantiomer from a racemic drug is known as "chiral switching," which can lead to an improved therapeutic profile. However, for compounds like bupropion where the enantiomers are chemically unstable and rapidly interconvert in vivo, traditional chiral switching is not feasible. firstwordpharma.commorressier.com

Deuterium-Enabled Chiral Switching (DECS) is an innovative strategy that addresses this challenge. digitellinc.com By selectively incorporating deuterium (B1214612) at the chiral center of bupropion, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of interconversion, a process known as epimerization. nih.govnih.gov This stabilization allows for the isolation and characterization of the individual enantiomers, effectively enabling a chiral switch for a previously inseparable racemic mixture. morressier.comnih.gov

Research has demonstrated the successful application of DECS to stabilize the enantiomers of bupropion, among other racemic drugs. firstwordpharma.com Studies have shown that deuterated bupropion analogs exhibit a 20-25% decrease in racemization. nih.govresearchgate.net This stabilization is a critical step in investigating the distinct pharmacological properties of each enantiomer. Preclinical studies on deuterated S-bupropion (NTY-184) have suggested it to be a more potent and targeted drug for CNS disorders compared to the racemic mixture. acs.org The ability to study the individual, stabilized enantiomers opens up new avenues for stereochemical research, allowing for a more precise understanding of the structure-activity relationship and potentially leading to the development of a new chemical entity with an improved therapeutic index. digitellinc.com

Table 1: Effects of Deuteration on Bupropion Stereochemistry

FeatureDescriptionFindingReference
Racemization Interconversion of enantiomers.Deuterated bupropion analogues showed a 20-25% decrease in racemization. nih.govresearchgate.net
Chiral Switching Isolation and development of a single enantiomer from a racemate.Deuterium-Enabled Chiral Switching (DECS) has been demonstrated to stabilize bupropion enantiomers. firstwordpharma.com
Preclinical Activity Early-stage research on the therapeutic potential of a single enantiomer.Deuterated S-bupropion (NTY-184) showed increased potency for CNS disorders in preclinical studies. acs.org

Application in Metabolomics and Isotope Tracing for Pathway Analysis

Deuterated compounds like Bupropion-D9 Hydrochloride are invaluable tools in the fields of metabolomics and isotope tracing. simsonpharma.comclearsynth.com These techniques are used to study the complex network of metabolic reactions within a biological system. escholarship.org By introducing a "heavy" labeled compound into the system, researchers can track its transformation through various metabolic pathways. simsonpharma.com

The use of stable isotope-labeled compounds, such as d9-bupropion, allows for the unambiguous identification of drug-related metabolites against a complex biological background. researchgate.net When a sample is analyzed using mass spectrometry, the deuterated metabolites will have a distinct mass signature, making them easily distinguishable from endogenous molecules. researchgate.net This is particularly useful for identifying novel or unexpected metabolites.

Design and Synthesis of Novel Deuterated Drug Candidates Based on the Bupropion Scaffold

The insights gained from the metabolic and stereochemical studies of deuterated bupropion have spurred the design and synthesis of novel deuterated drug candidates. nih.govsemanticscholar.org The primary goal of this "deuterium switch" approach is to create new molecular entities with improved pharmacokinetic or toxicological properties while retaining the desired pharmacological activity of the parent compound. researchgate.net

By strategically placing deuterium at sites susceptible to metabolism, the rate of metabolic clearance can be slowed down. nih.gov This is known as the kinetic isotope effect. For bupropion, deuteration has been shown to significantly decrease the formation of its major metabolite, hydroxybupropion, which is mediated by the enzyme CYP2B6. nih.govresearchgate.net This reduction in metabolism was observed in studies using recombinant protein, human liver microsomes, and primary human hepatocytes. nih.gov A slower metabolism can lead to a longer drug half-life and potentially a simplified pharmacokinetic profile. researchgate.net

Furthermore, this approach is being used to develop new combination therapies. For example, SAL0114 is a novel formulation that combines deuterated dextromethorphan (B48470) with bupropion. frontiersin.orgnih.govresearchgate.netnih.gov In this combination, deuteration enhances the metabolic stability of dextromethorphan, and bupropion further increases its exposure by inhibiting its metabolizing enzymes. frontiersin.orgnih.govresearchgate.netnih.gov This synergistic interaction is expected to increase antidepressant efficacy and reduce metabolite-induced safety issues. frontiersin.orgnih.govresearchgate.netnih.gov The synthesis of such novel deuterated analogs based on the bupropion scaffold represents a promising strategy for drug discovery and development. alfa-chemistry.comresearchgate.net

Table 2: Impact of Deuteration on Bupropion Metabolism

ParameterObservationImplicationReference
Metabolite Formation Significant decrease in the formation of CYP2B6-mediated R,R- or S,S-hydroxybupropion.Potential for a simplified pharmacokinetic profile and reduced toxicity. nih.govresearchgate.net
Metabolic Stability Deuterated dextromethorphan in combination with bupropion showed increased metabolic stability.Enhanced efficacy and potential for lower dosages in combination therapies. frontiersin.orgnih.govresearchgate.netnih.gov

Bioanalytical Support for Regulatory Science in Deuterated Drug Development

The development of deuterated drugs like this compound for clinical use requires robust bioanalytical support to meet regulatory standards. salamandra.net While a deuterated drug may have the same mechanism of action as its non-deuterated counterpart, it is considered a new chemical entity by regulatory agencies like the FDA due to the change in the covalent bond structure. salamandra.net

A key aspect of the regulatory process for a "deuterium switch" product is to scientifically justify the reliance on the safety and efficacy data of the original approved drug. salamandra.net This requires a comprehensive set of bioanalytical studies to bridge the data between the deuterated and non-deuterated compounds. salamandra.net These studies typically include in vitro and in vivo experiments in animals and humans to characterize any potential differences in metabolism, pharmacokinetics, and bioavailability. salamandra.net

Stereoselective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential to quantify the individual enantiomers of bupropion and its deuterated analogs and their respective metabolites in biological samples. nih.gov These methods must be validated to ensure they are accurate, precise, and reliable for determining pharmacokinetic parameters. The data generated from these bioanalytical studies are critical for establishing a bridge to the non-deuterated drug, which can potentially lead to a more streamlined development program with reduced nonclinical and clinical studies, ultimately facilitating a faster path to approval. salamandra.net

Q & A

Q. What are the primary applications of Bupropion-D9 Hydrochloride in pharmacokinetic studies?

this compound is a deuterated analog of bupropion hydrochloride, primarily used as an internal standard or tracer in liquid chromatography–mass spectrometry (LC-MS) to quantify parent drug concentrations and metabolites. Its deuterium substitution minimizes isotopic interference, enabling precise pharmacokinetic profiling. For example, in CYP2B6-mediated metabolic studies, it helps distinguish endogenous bupropion from administered doses by leveraging mass shifts in spectral analysis .

Q. How should this compound be stored to ensure stability in experimental workflows?

The compound must be stored under inert conditions to prevent degradation. Solid forms should be sealed at 4°C to avoid moisture absorption, while methanolic or acetonitrile solutions (e.g., 100 µg/mL) require storage at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Always centrifuge solutions after thawing to redistribute precipitated material .

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?

Reverse-phase LC-MS/MS with electrospray ionization (ESI) is the gold standard. Use a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with a gradient elution (water:acetonitrile + 0.1% formic acid). Include deuterated internal standards (e.g., hydroxybupropion-d6) to correct for matrix effects. Validate methods per FDA guidelines, ensuring limits of detection (LOD) ≤1 ng/mL and precision (CV <15%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear nitrile gloves, chemical splash goggles, and lab coats. Use fume hoods for weighing solids or preparing solutions. In case of skin contact, wash immediately with soap and water. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of fine powders by using HEPA-filtered respirators during cleanup .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data between Bupropion-D9 and non-deuterated bupropion?

Deuterium isotope effects may alter CYP2B6-mediated hydroxylation kinetics. To address discrepancies:

  • Conduct parallel in vitro incubations with human liver microsomes (HLMs) under controlled O₂ and NADPH conditions.
  • Compare formation rates of R,R- and S,S-hydroxybupropion using LC-MS.
  • Normalize data to protein content and adjust for deuterium-induced metabolic slowing (e.g., 10–20% reduction in Vmax) .

Q. What experimental design considerations are essential for in vivo tracer studies using this compound?

  • Dose Selection : Administer Bupropion-D9 at 1–5% of the therapeutic dose (e.g., 3–6 mg/kg in preclinical models) to avoid saturation of metabolic pathways.
  • Sampling Schedule : Collect plasma/serum at 0.5, 1, 2, 4, 8, and 24 hours post-dose to capture absorption and elimination phases.
  • Control Groups : Include non-deuterated bupropion cohorts to assess isotopic interference and validate tracer specificity .

Q. How can chiral resolution challenges in Bupropion-D9 metabolite analysis be mitigated?

Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in ultra-high-performance liquid chromatography (UHPLC). For enantiomeric separation of R,R- and S,S-hydroxybupropion:

  • Optimize mobile phase composition (e.g., 80:20 hexane:ethanol with 0.1% diethylamine).
  • Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specificity.
  • Validate peak purity using diode-array detection (DAD) .

Q. What strategies optimize the synthesis of this compound derivatives for metabolite identification?

  • Deuterium Incorporation : Use Pd/C or Rh catalysts in deuterated solvents (e.g., D₂O or CD₃OD) for hydrogen-deuterium exchange at the tert-butyl amino group.
  • Purification : Apply flash chromatography (silica gel, ethyl acetate:hexane gradient) followed by recrystallization in deuterated HCl/methanol.
  • Characterization : Confirm deuteration efficiency (>99%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H NMR) .

Q. How do researchers address batch-to-batch variability in Bupropion-D9 reference standards?

  • Quality Control (QC) : Perform USP/PhEur-compliant testing for identity (FT-IR), purity (HPLC-UV ≥99.35%), and isotopic enrichment (HRMS).
  • Cross-Validation : Compare retention times and MS/MS spectra against certified reference materials (e.g., Cerilliant® B-052).
  • Documentation : Ensure certificates of analysis (CoA) include lot-specific data on residual solvents (e.g., methanol ≤0.1%) and heavy metals (≤10 ppm) .

Q. What in vitro models best predict the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Hepatocyte Models : Primary human hepatocytes (3D spheroids) for intrinsic clearance (CLint) and metabolite profiling.
  • Blood-Brain Barrier (BBB) Penetration : Use co-cultures of brain endothelial cells and astrocytes to assess unbound fraction (fu) and passive diffusion.
  • Dopamine Transporter (DAT) Assays : Radiolabeled [³H]dopamine uptake inhibition in SH-SY5Y cells to correlate plasma concentrations with target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.